
2-Iodo-3-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methylpent-2-ene is an organic compound with the molecular formula C₆H₁₁I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a pentene chain, which also has a methyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-3-methylpent-2-ene can be synthesized through several methods. One common approach involves the hydroiodination of 3-methylpent-2-yne. This reaction typically requires the use of hydroiodic acid (HI) as the iodine source and proceeds under mild conditions. The reaction can be represented as follows:
CH3C(CH3)=CHCH2CH3+HI→CH3C(CH3)=CHCH2CH2I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in inert solvents like dichloromethane (CH₂Cl₂).
Major Products
Substitution: Formation of 3-methylpent-2-en-2-ol.
Elimination: Formation of 3-methylpent-2-yne.
Addition: Formation of dihalogenated or halohydrin products.
Aplicaciones Científicas De Investigación
2-Iodo-3-methylpent-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.
Mecanismo De Acción
The mechanism of action of 2-iodo-3-methylpent-2-ene in chemical reactions involves the reactivity of the iodine atom and the double bond. The iodine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The double bond allows for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-methylpent-2-ene
- 2-Chloro-3-methylpent-2-ene
- 2-Fluoro-3-methylpent-2-ene
Uniqueness
2-Iodo-3-methylpent-2-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in different reactivity patterns and makes it a valuable compound in synthetic chemistry. The iodine atom also enhances the compound’s ability to participate in specific reactions, such as cross-coupling reactions, which are less efficient with other halogenated analogs.
Propiedades
Número CAS |
921224-26-2 |
|---|---|
Fórmula molecular |
C6H11I |
Peso molecular |
210.06 g/mol |
Nombre IUPAC |
2-iodo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H11I/c1-4-5(2)6(3)7/h4H2,1-3H3 |
Clave InChI |
RZMRADNWRMHMKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
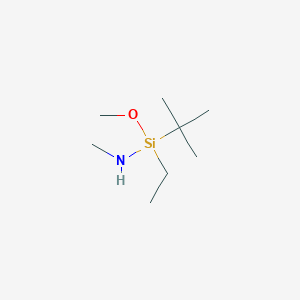
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
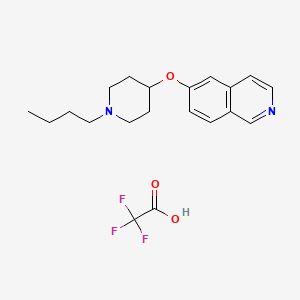
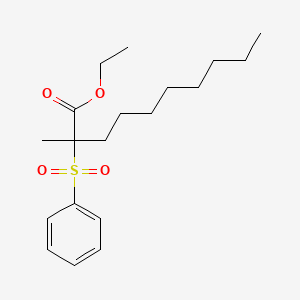
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)


![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
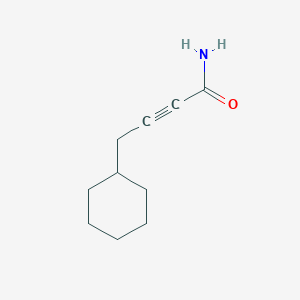
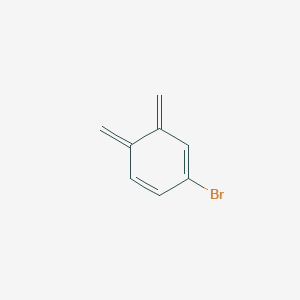
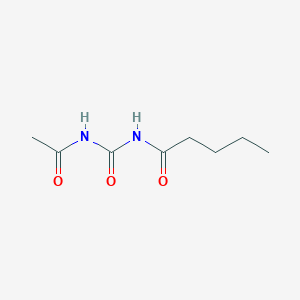
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)
